molecular formula C20H16O3 B6326612 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid CAS No. 167627-28-3

4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6326612
CAS No.: 167627-28-3
M. Wt: 304.3 g/mol
InChI Key: ZPLLNXMJMCTLOE-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid: is an organic compound with the molecular formula C20H16O3 It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the biphenyl compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry: 4’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions between aromatic compounds and biological macromolecules. It may also serve as a model compound in the study of enzyme-substrate interactions.

Medicine: While not a drug itself, derivatives of this compound may have potential therapeutic applications. Research into its analogs could lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique structural properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins or other macromolecules. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid
  • 4-(Benzyloxy)phenylacetic acid
  • 4-(Benzyloxy)biphenyl

Comparison: 4’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid is unique due to the specific positioning of the benzyloxy and carboxylic acid groups on the biphenyl structure. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)19-9-5-4-8-18(19)16-10-12-17(13-11-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLLNXMJMCTLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602441
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-28-3
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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